{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol
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Overview
Description
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a dimethylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core benzenemethanol structure through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of Diphenylethenyl Groups: The diphenylethenyl groups are added through a Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The benzenemethanol group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivative with reduced functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Reduced benzenemethanol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
- Benzenemethanol, α,α-dimethyl-
- Benzenemethanol, 2-methyl-
- Benzenemethanol, α-methyl-
Comparison:
- Structural Differences: The presence of additional phenyl and dimethylamino groups in Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- distinguishes it from simpler benzenemethanol derivatives.
- Reactivity: The unique functional groups in this compound confer distinct reactivity patterns compared to its simpler analogs.
- Applications: While simpler benzenemethanol derivatives are used in basic organic synthesis, the more complex structure of this compound allows for specialized applications in advanced research and industry.
This detailed article provides a comprehensive overview of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
10126-20-2 |
---|---|
Molecular Formula |
C36H33NO |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C36H33NO/c1-37(2)27-34-30(26-33(28-16-7-3-8-17-28)29-18-9-4-10-19-29)20-15-25-35(34)36(38,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-26,38H,27H2,1-2H3 |
InChI Key |
FKYGXOGBCVVTBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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